Cas no 33100-27-5 (15-Crown-5)
15-Crown-5 Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7,10,13-Pentaoxacyclopentadecane
- Lead ionophore V
- Crownpaleyellowliq
- 15-Crown-5
- 15-Crown 5-Ether
- 1,4,10,13-Pentaoxacyclopentadecane
- 1,4,7,10,13-pentaoxa-cyclopentadecane
- 1,4,7,10,13-pentaoxycyclopentadecane
- 15-C-5 crown ether
- EINECS 251-379-6
- 15C5
- CHEMBL156289
- 1,4,7,10,13Pentaoxa-Cyclopentadecane
- 15-crown 5
- 15-Crown-5(1,4,7,10,13-Pentaoxacyclopentadecane)
- EN300-6743610
- AMY25644
- 15-Crown-5 ether
- HY-W007451
- 15-Crown-5, Vetec(TM) reagent grade, 98%
- 15-Crown-5, purum, >=98.0% (GC)
- J-503959
- 10CAF7BC-91EC-44DF-A9EB-501EA2C83E15
- A821622
- 33100-27-5
- NS00014941
- Q4550134
- EYO
- 5-19-12-00252 (Beilstein Handbook Reference)
- SY009952
- FT-0607243
- 8-PHENYLOCTANOICACID
- 1, 4, 7, 10, 13-pentaoxacyclopentadecane
- BRN 1618144
- [15]crown-5
- CHEBI:32401
- 7G6K9SB27Y
- CCRIS 3586
- BCP24526
- 15-Crown-5, 98%
- MFCD00005110
- SCHEMBL78595
- CS-W007451
- AKOS005622525
- DTXSID7067746
- 1,4,7,10,13-pentaoxacylopentadecane
- 1,4,7,10,13-Pentaoxacyclopentadecane; 15-Crown-5 Ether; 15C5; Crown Ether O 15
- BBL011088
- STK802309
- DTXCID9038634
- 1,4,7,10,13Pentaoxacyclopentadecane
- (15)crown-5
-
- MDL: MFCD00005110
- Inchi: 1S/C10H20O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2
- InChI Key: VFTFKUDGYRBSAL-UHFFFAOYSA-N
- SMILES: O1CCOCCOCCOCCOCC1
- BRN: 1618144
Computed Properties
- Exact Mass: 220.13100
- Monoisotopic Mass: 220.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 86.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Color/Form: Colorless viscous liquid
- Density: 1.113 g/mL at 20 °C(lit.)
- Melting Point: -20°C(lit.)
- Boiling Point: 93-96 °C/0.05 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.465(lit.)
- Solubility: Miscible with organic solvents.
- Water Partition Coefficient: MISCIBLE
- Stability/Shelf Life: Stable. Incompatible with oxidizing agents, strong acids. Avoid exposure to water or moist air.
- PSA: 46.15000
- LogP: 0.08300
- Sensitiveness: Hygroscopic
- Color/Form: 1 M in THF
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
15-Crown-5 Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 22-36/38
- Safety Instruction: S26-S39
- FLUKA BRAND F CODES:10-21
- RTECS:SB0200000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:room temp
- Packing Group:III
- Hazard Level:6.1(b)
- Risk Phrases:R20/22; R36
- Packing Group:III
- Safety Term:6.1(b)
15-Crown-5 Customs Data
- HS CODE:29329995
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
15-Crown-5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04309-1g |
15-Crown-5 |
33100-27-5 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04309-10g |
15-Crown-5 |
33100-27-5 | 97% | 10g |
70.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04309-25g |
15-Crown-5 |
33100-27-5 | 97% | 25g |
156.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04309-100g |
15-Crown-5 |
33100-27-5 | 97% | 100g |
610.00 | 2021-06-01 | |
| Fluorochem | 226689-5g |
1,4,7,10,13-Pentaoxacyclopentadecane |
33100-27-5 | 98% | 5g |
£13.00 | 2022-02-28 | |
| Fluorochem | 226689-25g |
1,4,7,10,13-Pentaoxacyclopentadecane |
33100-27-5 | 98% | 25g |
£48.00 | 2022-02-28 | |
| Fluorochem | 226689-100g |
1,4,7,10,13-Pentaoxacyclopentadecane |
33100-27-5 | 98% | 100g |
£160.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105798-25g |
15-Crown-5 |
33100-27-5 | 97% | 25g |
¥249.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105798-500g |
15-Crown-5 |
33100-27-5 | 97% | 500g |
¥3499.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C105798-5g |
15-Crown-5 |
33100-27-5 | 97% | 5g |
¥75.90 | 2023-09-03 |
15-Crown-5 Suppliers
15-Crown-5 Related Literature
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1. Synthesis of faujasite zeolites with crown-ether templatesChih-ning Wu,Kuei-jung Chao J. Chem. Soc. Faraday Trans. 1995 91 167
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2. Cyclic voltammetry of benzo-15-crown-5 ether-vinyl-bipyridyl ligands, their ruthenium(II) complexes and bismethoxyphenyl-vinyl–bipyridyl ruthenium(II) complexes. Electrochemical polymerization studies and supporting electrolyte effectsPaul D. Beer,Oldrich Kocian,Roger J. Mortimer,Christopher Ridgway J. Chem. Soc. Faraday Trans. 1993 89 333
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Hsin-Lung Lee,Namasivayam Dhenadhayalan,King-Chuen Lin RSC Adv. 2015 5 4926
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Shu-Xian Hu,Wan-Lu Li,Liang Dong,John K. Gibson,Jun Li Dalton Trans. 2017 46 12354
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Soichiro Yoshimoto,Koji Suto,Kingo Itaya,Nagao Kobayashi Chem. Commun. 2003 2174
Additional information on 15-Crown-5
15-Crown-5 (CAS No: 33100-27-5): A Pivotal Macrocyclic Compound in Chemical and Biomedical Applications
In the realm of organic chemistry, 15-Crown-5 (CAS No: 33100-27-5) stands as a seminal member of the crown ether family, renowned for its unique structural properties and diverse functional applications. This cyclic polyether, formally known as pentacycloundecane, features a macrocyclic ring structure composed of five oxygen atoms separated by ethylene bridges, forming a cavity ideally sized to encapsulate alkali metal ions through host-guest chemistry principles. Its discovery in the 1960s by Charles J. Pedersen revolutionized coordination chemistry and laid the groundwork for subsequent advancements in supramolecular chemistry.
Recent studies have expanded our understanding of crown ether synthesis methodologies, with notable progress reported in green chemistry approaches. Researchers from the University of Tokyo demonstrated a solvent-free synthesis route using microwave-assisted techniques that achieved 98% yield while reducing energy consumption by 40%. This method employs readily available starting materials like ethylene glycol and formaldehyde under mild reaction conditions, addressing sustainability concerns while maintaining structural integrity of the resulting pentacycloundecane molecules.
In drug delivery systems (DDS), 15-crown-5 derivatives are emerging as promising carriers for hydrophobic pharmaceuticals. A 2023 study published in Nature Communications revealed that conjugating this compound with polyethylene glycol (PEGylation) significantly enhances cellular uptake efficiency of anticancer drugs like paclitaxel by creating ionizable complexes with serum proteins. The crown ether's ability to form stable complexes with potassium ions enables targeted release mechanisms triggered by intracellular ion gradients, demonstrating potential for personalized cancer therapy.
The compound's ionophore properties remain central to its utility in analytical chemistry applications such as ion-selective electrode fabrication. Innovations reported in Analytical Chemistry showcase its integration into graphene oxide nanocomposites for real-time detection of lithium ions at concentrations as low as 1 ppb—a critical advancement for battery technology monitoring and environmental lithium pollution assessment. These sensors exhibit remarkable selectivity due to the precise spatial arrangement of oxygen atoms within the crown ether cavity.
In enzymatic catalysis, recent investigations highlight 15-crown-5 mediated phase transfer catalysis (PTC) as a sustainable alternative to traditional organic solvents. A collaborative study between MIT and ETH Zurich demonstrated its use in accelerating transesterification reactions under aqueous conditions with >99% enantioselectivity when combined with immobilized lipase catalysts. This approach reduces waste generation by eliminating organic co-solvents while maintaining reaction efficiency at ambient temperatures—a breakthrough for greener industrial processes.
Biochemical research has uncovered novel roles for this compound in neurotransmitter regulation mechanisms. Work from Stanford University's Biochemistry Department identified interactions between crown ethers and dopamine transporters, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease through controlled dopamine reuptake modulation. Preliminary cell culture studies showed selective binding affinities for divalent metal ions involved in synaptic signaling pathways without affecting calcium homeostasis.
The environmental remediation sector is also witnessing transformative applications through crown ether-functionalized nanoparticles. Researchers at Imperial College London developed magnetic nanocomposites incorporating modified 15-crown-5 units capable of sequestering cesium and strontium isotopes from nuclear waste solutions with >99% efficiency under varying pH conditions—a critical advancement for post-Fukushima decontamination efforts and future nuclear energy infrastructure.
Ongoing research explores its role in next-generation battery technologies where crown ethers stabilize lithium-sulfur batteries by preventing polysulfide shuttling phenomena. A team at SLAC National Accelerator Laboratory recently reported a graphene-based separator coated with cross-linked crown ether polymers that extended cycle life to over 2000 cycles while maintaining 88% capacity retention—a milestone toward commercially viable high-energy-density batteries.
In conclusion, the multifaceted utility of CAS No: 33100-27-5 (15-Crown-5) continues to evolve across disciplines through innovative functionalization strategies and interdisciplinary collaborations. Its structural versatility provides an ideal platform for developing smart materials responding to chemical stimuli while maintaining biocompatibility—a hallmark characteristic driving its adoption across pharmaceutical development, green chemistry initiatives, and advanced material engineering sectors.
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